molecular formula C17H22BrN5 B6458501 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine CAS No. 2548975-45-5

6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine

货号 B6458501
CAS 编号: 2548975-45-5
分子量: 376.3 g/mol
InChI 键: DDIAZYIHGGMWEK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

作用机制

The mechanism of action of 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is not yet fully understood. However, it is thought to act as a positive allosteric modulator of G-protein coupled receptors, which are involved in the regulation of various physiological processes. Additionally, this compound is thought to act as a partial agonist at certain serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to increase dopamine levels in the brain, which can lead to increased alertness and improved cognitive performance. It has also been found to have anti-inflammatory and anti-oxidant effects, and to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to reduce the level of β-amyloid in the brain, which is believed to be involved in the development of Alzheimer’s disease.

实验室实验的优点和局限性

The main advantage of using 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is relatively easy to synthesize, and can be used in a variety of experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood. Additionally, it has not been extensively tested in humans, so its safety profile is not yet known.

未来方向

There are a number of potential future directions for 6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine research. These include further studies of its mechanism of action, as well as studies of its potential therapeutic applications. Additionally, further studies of its biochemical and physiological effects, and of its pharmacokinetics and pharmacodynamics, could be conducted. Finally, further studies of its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease, could be conducted.

合成方法

6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine is synthesized using a multi-step process that involves the reaction of bromophenylmethylpiperazine (BMP) with dimethylpyridazin-3-amine (DMP). The first step involves the reaction of BMP and DMP in aqueous solution to form a 1:1 adduct. This adduct is then heated to form a cyclic intermediate, which is followed by a cyclization reaction to form the final product, this compound. The reaction is catalyzed by a strong base, such as potassium carbonate, and occurs at temperatures ranging from 180 to 200°C.

科学研究应用

6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine has been used in a number of scientific research applications. It has been used in studies of the effects of drugs on the central nervous system, as well as in studies of the biochemical and physiological effects of drugs on the body. It has also been used in studies of the pharmacokinetics and pharmacodynamics of drugs, and in studies of the metabolism of drugs. Additionally, this compound has been used in studies of the effects of drugs on various disease states, including cancer, diabetes, and Alzheimer’s disease.

属性

IUPAC Name

6-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN5/c1-21(2)16-6-7-17(20-19-16)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIAZYIHGGMWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。